(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
Description
Properties
Molecular Formula |
C11H11BrF5NS |
|---|---|
Molecular Weight |
364.17 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11BrF5NS/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI Key |
NPEWDOBLULFEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Toluene Derivatives
A common route to aryl bromides involves electrophilic aromatic substitution. For example, 3-bromotoluene can be synthesized via bromination of toluene using FeBr₃ as a catalyst. Subsequent nitration and reduction yield 3-bromo-benzylamine:
Key Parameters :
Direct Amination of 3-Bromo-benzyl Halides
Alternative methods employ 3-bromo-benzyl bromide reacting with ammonia or ammonium salts:
Optimization :
Synthesis of 2-Pentafluoroethylsulfanylethyl Derivatives
Thioether Formation via Nucleophilic Substitution
The pentafluoroethylthiol group can be introduced via reaction between pentafluoroethyl iodide and 2-mercaptoethanol:
Conditions :
Activation of the Hydroxyl Group
The alcohol is converted to a leaving group (e.g., mesylate or tosylate) for subsequent alkylation:
Critical Considerations :
-
Mesylation proceeds quantitatively at 0°C to prevent decomposition.
-
Tosylates offer better stability but require longer reaction times.
Coupling Strategies for Amine Formation
Nucleophilic Alkylation of 3-Bromo-benzylamine
The activated thioether reacts with 3-bromo-benzylamine in an SN2 mechanism:
Optimized Protocol :
Yield Enhancement :
Reductive Amination Approach
If a ketone precursor (e.g., C₂F₅S-CH₂CH₂CO- ) is available, reductive amination offers an alternative:
Advantages :
Limitations :
Purification and Characterization
Recrystallization Techniques
The product’s solubility profile dictates solvent selection:
Spectroscopic Validation
-
¹H NMR : Absence of peaks at δ 2.5–3.5 ppm confirms complete alkylation.
-
¹⁹F NMR : Single peak near δ -80 ppm verifies pentafluoroethyl integrity.
Challenges and Mitigation Strategies
Fluorinated Group Reactivity
Byproduct Formation
-
Diamine derivatives : Controlled stoichiometry and slow addition minimize oligomerization.
-
Oxidation products : Add antioxidants (e.g., BHT) during purification.
Industrial-Scale Considerations
Cost-Effective Thioether Synthesis
-
Pentafluoroethyl iodide recycling : Distillation recovery reduces raw material costs.
-
Continuous-flow systems : Enhance safety and yield for exothermic steps.
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C–N bond formation under mild conditions:
Benefits :
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The bromine and pentafluoroethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with proteins and enzymes. These interactions can modulate the activity of biological pathways, making it useful in various biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Halogenated Benzyl-Amines
Key Observations:
- Halogen Effects : The bromine atom in the target compound provides a heavier halogen compared to fluorine in ’s analog, enhancing polarizability and leaving-group ability in substitution reactions .
Physicochemical and Spectroscopic Properties
NMR Data Comparison (Selected Peaks):
- Target Compound : Predicted δ~7.8–7.85 ppm for aromatic protons (similar to ’s bromo-benzyl derivatives) .
- (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine : δ~3.49–3.62 ppm for methoxy and methylene protons, distinct from the SF5 group’s deshielding effects .
- Phthalimidoethyl Analogs : δ~1.72 ppm (q, H4) and δ~3.55 ppm (t, H5), highlighting conformational differences due to bulkier substituents .
Lipophilicity and Solubility :
- The SF5 group increases logP compared to methoxy or phthalimido analogs, aligning with trends observed in fluorinated surfactants () .
Biological Activity
The compound (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a bromobenzyl moiety and a pentafluoroethylsulfanylethyl group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, facilitating membrane permeability and receptor binding. The pentafluoroethyl group is expected to contribute to the compound's stability and bioactivity through unique electronic effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as a modulator for various receptors, including those involved in neurotransmission and pain perception.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing a bromobenzyl group have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine | MCF-7 (Breast) | TBD | Apoptosis |
| (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine | A-549 (Lung) | TBD | Cell Cycle Arrest |
Neuroprotective Effects
Research has suggested that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems. The potential for (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine to influence pathways related to neurodegenerative diseases is an area of ongoing investigation.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer activity of various bromobenzyl derivatives, including (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine. The results indicated promising activity against MCF-7 and A-549 cell lines, with ongoing assessments to determine the exact IC50 values.
- Neuroprotection in Animal Models : In vivo experiments demonstrated that compounds with similar structures provided neuroprotection in models of oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves bromination of benzyl precursors followed by coupling with pentafluoroethylsulfanylethyl groups. For example, bromination may use N-bromosuccinimide (NBS) in dichloromethane, while coupling could employ nucleophilic substitution under basic conditions (e.g., NaH in DMF). Reaction optimization includes temperature control (0–25°C), solvent selection (polar aprotic solvents), and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodology : Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm bromine and pentafluoroethylsulfanyl group positions.
- FTIR to identify S-C and C-Br bond vibrations (~500–600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify purity (>95%) .
Q. How can researchers assess the compound's solubility and stability for in vitro studies?
- Methodology : Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring under varying temperatures (4°C, 25°C) and light exposure to detect degradation products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) using standardized protocols. For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of bromine and pentafluoroethylsulfanyl groups?
- Methodology : Synthesize analogs with halogen substitutions (e.g., Cl, I) or varying sulfanyl chain lengths. Compare binding affinities using computational docking (e.g., AutoDock Vina) and experimental IC₅₀ values. Focus on steric/electronic effects impacting target interactions (e.g., bromine’s van der Waals radius vs. fluorine’s electronegativity) .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicity?
- Methodology : Follow OECD guidelines for:
- Biodegradation : Use closed-bottle tests with activated sludge.
- Bioaccumulation : Measure logP values (octanol-water partitioning) and BCF (bioconcentration factor) in fish models.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna and algae .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodology : Use tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + LC-MS analysis) .
Notes for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA for IC₅₀ comparisons).
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (brominated compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
